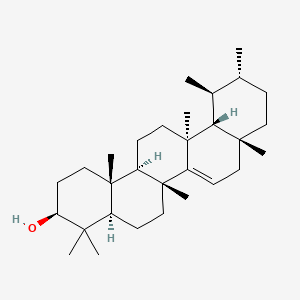
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is a pentacyclic triterpene, a class of chemical compounds widely distributed in plants. These compounds are known for their medicinal, agricultural, and ecological importance. This compound, along with γ-amyrin, is considered rare in nature and is often overlooked due to inadequate spectral characterization .
Preparation Methods
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol can be synthesized through various methods. One notable method involves the isomerization of α-amyrin using formic acid (HCOOH). Additionally, isoursenol can be isolated from products of a heterologously expressed oxidosqualene cyclase . The synthetic routes and reaction conditions for isoursenol involve precise NMR and GC-MS data to identify and characterize the compound .
Chemical Reactions Analysis
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol has various scientific research applications. In chemistry, it is used as a reference compound for spectral characterization studies. In biology, it is studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities. In medicine, isoursenol is being explored for its potential therapeutic effects. In industry, it is used in the production of specialized metabolites .
Mechanism of Action
The mechanism of action of isoursenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is often compared with other similar pentacyclic triterpenes, such as γ-amyrin and taraxerol. While these compounds share structural similarities, isoursenol is unique in its specific spectral characteristics and biological activities. Other similar compounds include stewartiacids, which are derivatives of isoursenol and γ-amyrin .
Properties
CAS No. |
14459-13-3 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.729 |
IUPAC Name |
(3S,4aR,6aR,6aS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6a,8a,11,12,14b-octamethyl-2,3,4a,5,6,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-9-14-27(5)15-10-23-29(7)16-11-21-26(3,4)24(31)13-18-28(21,6)22(29)12-17-30(23,8)25(27)20(19)2/h10,19-22,24-25,31H,9,11-18H2,1-8H3/t19-,20+,21+,22-,24+,25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
QPDMFPBPWGQTIR-WYUCFJQWSA-N |
SMILES |
CC1CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















